5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate
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Overview
Description
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structural framework, which includes a thiazole ring fused to a pyridine ring. The presence of tert-butyl and ethyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base can lead to the formation of the thiazolopyridine core. Subsequent functionalization with tert-butyl and ethyl groups is achieved through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolopyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolopyridine derivatives
Substitution: Various substituted thiazolopyridine compounds
Scientific Research Applications
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Uniqueness
5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both tert-butyl and ethyl groups enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-19-12(17)11-15-9-8-16(7-6-10(9)21-11)13(18)20-14(2,3)4/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAHWPRQQAQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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